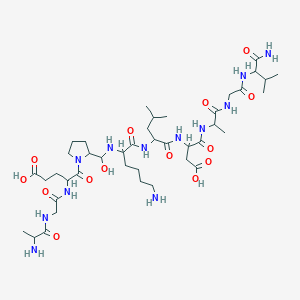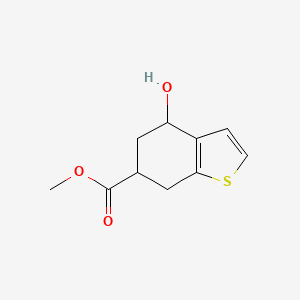![molecular formula C7H16Cl2N2O2 B13899788 methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)
methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride typically involves the reaction of piperazine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride: This compound has a similar structure but with a benzyl group attached to the piperazine ring.
Piperazine derivatives: Other derivatives of piperazine, such as N-methylpiperazine and N-ethylpiperazine, share similar chemical properties but differ in their specific substituents and applications.
Uniqueness
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride is unique due to its specific ester group and dihydrochloride salt form, which confer distinct chemical reactivity and solubility properties. These characteristics make it particularly useful in the synthesis of complex molecules and in various research applications .
Propiedades
Fórmula molecular |
C7H16Cl2N2O2 |
|---|---|
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
Clave InChI |
BAKVEPAYECKEHR-ILKKLZGPSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CNCCN1.Cl.Cl |
SMILES canónico |
COC(=O)CC1CNCCN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)

![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)


![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)



![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)

